molecular formula C8H12O B8762534 6,6-Dimethylbicyclo[3.1.0]hexan-2-one CAS No. 1846-48-6

6,6-Dimethylbicyclo[3.1.0]hexan-2-one

Cat. No.: B8762534
CAS No.: 1846-48-6
M. Wt: 124.18 g/mol
InChI Key: ZRKSYTSBZMCHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethylbicyclo[3.1.0]hexan-2-one (CAS 244610-30-8) is a bicyclic monoterpene derivative with the molecular formula C₈H₁₂O and molecular weight 124.18 g/mol . Its structure features a fused cyclopropane and cyclohexane ring system, with two methyl groups at the 6-position and a ketone group at the 2-position. This compound is synthesized via scalable processes starting from (+)-3-carene, a natural terpene, through oxidation and cyclopropanation steps . It is utilized in organic synthesis, particularly as a chiral building block for fragrances, pharmaceuticals, and agrochemicals .

Properties

CAS No.

1846-48-6

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C8H12O/c1-8(2)5-3-4-6(9)7(5)8/h5,7H,3-4H2,1-2H3

InChI Key

ZRKSYTSBZMCHBI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(=O)CC2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following bicyclic compounds share structural motifs with 6,6-dimethylbicyclo[3.1.0]hexan-2-one but differ in substituents, heteroatoms, or ring systems:

Compound Name Key Structural Differences Applications/Properties
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one Oxygen atom replaces a CH₂ group at position 3 Precursor to enantiomerically pure cis-chrysanthemic acid (agrochemical intermediate)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one Nitrogen atom at position 3 Pharmaceutical intermediate; potential bioactive scaffold
6,6-Dimethylbicyclo[3.1.0]hex-2-en-2-yl-ethanone Double bond at position 2; acetyl substituent Substrate for microbial biotransformation to generate novel metabolites
5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one Isopropyl substituent at position 5 Natural constituent of Ledum palustre essential oil; antimicrobial activity
1-(6,6-Dimethylbicyclo[3.1.0]hex-2-en-2-yl)pent-4-en-1-one Extended alkyl chain at position 1 Fragrance ingredient; structural complexity enhances olfactory properties

Research Findings and Data Highlights

Scalability and Industrial Relevance

A five-step synthesis of this compound from (+)-3-carene achieved >90% purity on a multi-kilogram scale, minimizing chromatography and silver salt usage . In contrast, the 3-azabicyclo variant requires specialized purification, limiting its industrial adoption .

Spectroscopic and Computational Data

  • NMR/X-ray Analysis : Quantum-chemical calculations confirm the rigid bicyclo[3.1.0] framework, with methyl groups inducing steric strain that influences reactivity .
  • Microbial Metabolites: Biotransformation of the enone derivative yields four new metabolites, including diastereomeric alcohols and ketones, characterized via GC-MS and NMR .

Preparation Methods

Key Steps:

  • Bromination : (+)-3-Carene undergoes allylic bromination with N-bromosuccinimide (NBS) in 1,4-dioxane/water to yield (1S,3R,4R,6R)-4-bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol.

  • Ozonolysis : Ozone-mediated cleavage of the bicyclic intermediate generates a diketone.

  • Cyclopropanation : Silver nitrate-mediated ring contraction produces 6,6-dimethylbicyclo[3.1.0]hexan-3-one, which is oxidized to the target ketone.

Optimization Data:

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, CaCO₃, 1,4-dioxane, 20°C5695
OzonolysisO₃, EtOAc, −70°C6890
CyclopropanationAgNO₃, MeOH, reflux7298

Advantages : High stereoselectivity; uses renewable starting material.
Limitations : Requires hazardous ozone and silver salts.

Asymmetric Synthesis from (R)-Epichlorohydrin

This enantioselective route employs (R)-epichlorohydrin to construct the bicyclic core via a telescoped four-step sequence (Figure 2).

Key Steps:

  • Epoxide Ring-Opening : Allylmagnesium chloride opens the epoxide, forming chlorohydrin.

  • Cyclopropanation : Lithium amide base induces cyclization to a bicyclic alcohol.

  • Oxidation : TEMPO/NaOCl oxidizes the alcohol to the ketone.

Scale-Up Performance:

ParameterValue
Overall Yield (4 steps)25%
Purity (GC-MS)>95%
Enantiomeric Excess>99%

Advantages : Avoids chromatographic purification; suitable for hundred-gram batches.
Limitations : Sensitive to moisture and oxygen.

Photochemical Isomerization of 4,4-Dimethylcyclohex-2-enone

Ultraviolet irradiation of 4,4-dimethylcyclohex-2-enone in tert-butyl alcohol induces a Norrish-Type I cleavage followed by cyclization (Figure 3).

Reaction Conditions:

  • Light Source : High-pressure mercury lamp (λ = 254 nm).

  • Solvent : tert-Butyl alcohol, 48 h.

  • Yield : 58–62%.

Mechanistic Insight : The reaction proceeds via a diradical intermediate, confirmed by ESR spectroscopy.

Organocatalyzed Desymmetrization of Cyclopropane Derivatives

A novel method utilizes squaramide-based organocatalysts to desymmetrize cyclopropane dicarboxylates, followed by chemoselective reduction (Figure 4).

Optimization Highlights:

ParameterOptimal Value
Catalyst Loading5 mol%
SolventToluene
Temperature−20°C
Reduction AgentLiAlH₄

Yield : 78% over two steps.
Advantages : Atom-economical; avoids transition metals.

(3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes

This photoredox-catalyzed method constructs the bicyclo[3.1.0]hexane skeleton via a convergent annulation (Figure 5).

Key Data:

CyclopropeneAmineYield (%)dr (syn:anti)
DifluorocyclopropeneCyclopropylaniline8595:5
PhenylcyclopropeneN-Methylcyclopropane7280:20

Conditions : Ir(ppy)₃ (2 mol%), blue LEDs, DCM, 24 h.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)ScalabilityStereoselectivity
3-Carene Route(+)-3-Carene56–72IndustrialModerate
Epichlorohydrin Route(R)-Epichlorohydrin25Pilot PlantHigh
PhotochemicalCyclohexenone58–62Lab-ScaleLow
OrganocatalyzedCyclopropane78MultigramHigh
AnnulationCyclopropene72–85Lab-ScaleVariable

Q & A

Q. What are the scalable synthetic routes for 6,6-dimethylbicyclo[3.1.0]hexan-2-one, and how do they address practical challenges in laboratory synthesis?

A five-step synthesis from (+)-3-carene has been optimized to minimize chromatography, reduce silver salt usage, and eliminate toxic chromium oxidants. Key steps include epoxidation, ring-opening, and oxidation, with crystallization and distillation as purification methods. This process achieves >100 g yields, addressing scalability and safety concerns .

Q. How is the bicyclic structure of this compound confirmed experimentally?

X-ray diffraction (XRD) and gas electron diffraction (GED) are critical for structural validation. For example, XRD resolves bond angles and torsional strain in the bicyclo[3.1.0] framework, while GED confirms the spatial arrangement of methyl groups at the 6,6-positions .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a precursor for synthesizing complex bicyclic systems (e.g., spiroketals) and intermediates in photochemical studies. Its strained ring system enables unique reactivity in cycloadditions and rearrangements .

Q. What analytical methods are recommended for purity assessment and quantification?

Gas chromatography (GC) with flame ionization detection (FID) is standard, using retention indices (e.g., Sabina ketone at RI 967.9 on non-polar columns) for identification. Mass spectrometry (MS) and 1^1H/13^13C NMR are essential for structural verification .

Advanced Research Questions

Q. How do photochemical rearrangements of this compound proceed, and what factors influence product distribution?

Under UV irradiation, the compound undergoes Norrish-type I cleavage or ketene formation, leading to bicyclo[3.1.0]hex-3-en-2-ones or phenols. Solvent polarity and substituent effects (e.g., methyl groups) modulate reaction pathways. For example, polar solvents favor ketene trapping as esters .

Q. How can contradictory data in bicyclic ketone synthesis be resolved, such as unexpected byproducts in oxidation steps?

Discrepancies often arise from competing oxidation mechanisms (e.g., overoxidation to carboxylic acids). Kinetic studies using 18^{18}O-labeling and DFT calculations clarify intermediates. For instance, silver oxide-mediated oxidations are prone to epimerization, requiring strict temperature control .

Q. What strategies optimize enantioselective synthesis of derivatives for pharmaceutical applications?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) enhance stereocontrol. A patent describes stereoselective hydroxylation at the 4-position using chiral ligands, yielding 4-hydroxy-3-oxabicyclo intermediates with >90% ee .

Q. How do steric and electronic effects of the 6,6-dimethyl groups influence reactivity in ring-opening reactions?

The methyl groups increase steric hindrance, slowing nucleophilic attacks at the bridgehead. However, they stabilize carbocation intermediates in acid-mediated ring-opening, favoring bicyclo[2.1.1]hexane derivatives. Computational studies (e.g., NBO analysis) quantify these effects .

Q. What challenges arise in characterizing degradation products under accelerated stability conditions?

LC-MS/MS identifies trace degradation products (e.g., 5-isopropyl derivatives via retro-Diels-Alder pathways). Forced degradation in acidic/alkaline conditions reveals hydrolytic cleavage of the bicyclic framework, requiring pH-controlled storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.